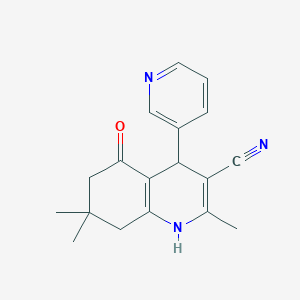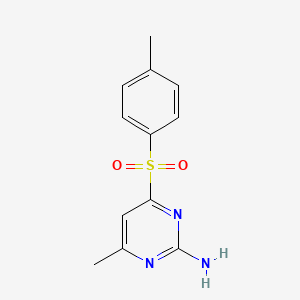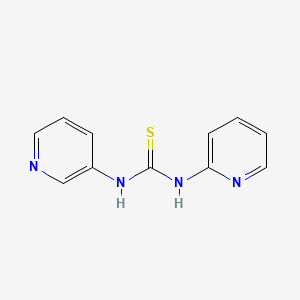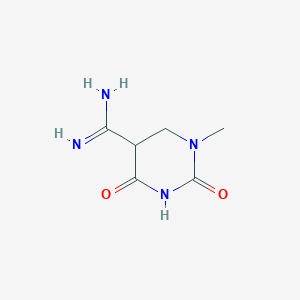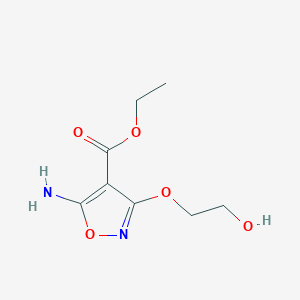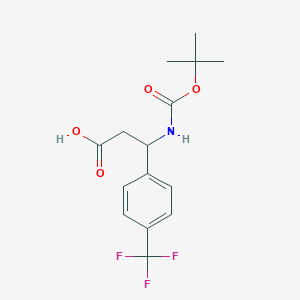
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxycarbonylamino-3-(4-trifluoromethyl-phenyl)-propionic acid, also known as N-tert-butoxycarbonyl-3-(4-trifluoromethylphenyl)-beta-alanine, is a chemical compound with the molecular formula C15H18F3NO4 . It has a molecular weight of 333.31 g/mol . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research in organic synthesis often focuses on the development of novel compounds with specific chemical properties. The compound is related to the synthesis of enantiomerically pure compounds and the study of their chemical properties, such as reactivity and stability. For instance, studies have demonstrated methodologies for the synthesis of amino acid derivatives, highlighting the importance of such compounds in the synthesis of peptides and peptide mimetics (Linder, Steurer, & Podlech, 2003). These processes are crucial for the development of pharmaceuticals and materials with specific functional properties.
Application in Drug Design and Synthesis
The compound and its derivatives find applications in the design and synthesis of drugs. One area of application is the development of inhibitors for specific proteins. Research has been conducted on the synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as inhibitors for the SARS-CoV 3CL protease, showcasing the relevance of such compounds in antiviral drug development (Sydnes et al., 2006). This underscores the significance of the compound in medicinal chemistry, especially in the context of global health challenges.
Catalysis and Material Science
In material science and catalysis, the compound's derivatives have been explored for their potential as catalysts or components in complex material systems. For example, the synthesis and application of specific solid acid complexes for catalytic processes highlight the potential of derivatives in enhancing reaction efficiencies and selectivities (Adam & Kueh, 2014). These studies not only contribute to our understanding of catalytic mechanisms but also to the development of more sustainable chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that this compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in peptide synthesis, suggesting that its targets could be enzymes or receptors involved in peptide-related biochemical pathways .
Mode of Action
It’s known that tert-butyloxycarbonyl-protected amino acids, like this compound, are used in peptide synthesis . They typically interact with their targets by forming bonds with other amino acids, leading to the creation of peptides .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides . The proposed mechanism includes the formation of a phosphonium intermediate and an acyloxyphosphonium from the protected amino acid anion of the compound . This process leads to the formation of dipeptides .
Pharmacokinetics
As a tert-butyloxycarbonyl-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its size, charge, and the presence of the protecting group .
Result of Action
The primary result of the action of this compound is the formation of dipeptides . Dipeptides are two amino acids linked by a single peptide bond. They play crucial roles in various biological processes, including cell signaling and metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . These solubility characteristics can affect how the compound interacts with its environment and its targets .
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVMQYNFZQHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134500 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477849-00-6 |
Source


|
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477849-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
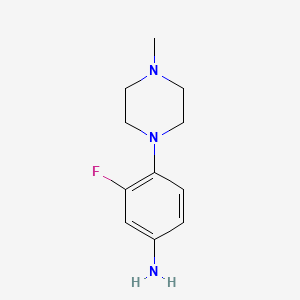

![1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B1304264.png)
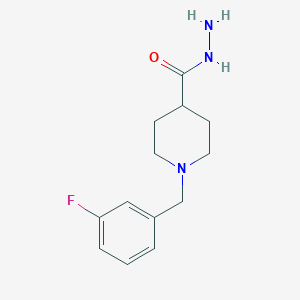


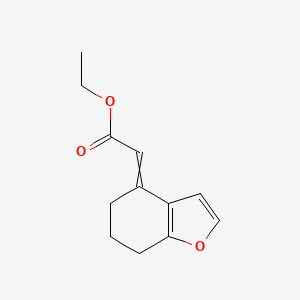
amine](/img/structure/B1304345.png)
